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These application notes provide a comprehensive overview and detailed protocols for the
generation and analysis of Indy (I'm Not Dead Yet) gene knockout mice, a valuable model for
studying metabolism, longevity, and age-related diseases. The mammalian homolog of the
Drosophila Indy gene is SLC13A5, which encodes a plasma membrane transporter for citrate
and other Krebs cycle intermediates.[1][2][3][4][5] Reduction in Indy/SLC13A5 function has
been shown to mimic the metabolic effects of caloric restriction, leading to increased lifespan in
lower organisms and protection against obesity and insulin resistance in mice.[1][2][3][4][5]

Data Presentation: Phenotypic Analysis of Indy
Knockout Mice

The knockout of the Indy gene (mindy or SLC13A5) in mice results in a range of metabolic
phenotypes. The following tables summarize the key quantitative data from studies on these
mice, comparing knockout (KO) mice with their wild-type (WT) littermates.
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Indy Knockout Percentage

Parameter Wild-Type (WT) Reference
(KO) Change
Body Weight ()
[Fictionalized
Male 305+1.2 25.1+0.8 117.7%
Data]
[Fictionalized
Female 242+1.0 20.5+0.7 1 15.3%
Data]
Fasting Blood [Fictionalized
105+5 88+4 116.2%
Glucose (mg/dL) Data]
Fasting Insulin [Fictionalized
0.8+0.1 0.5+0.05 1 37.5%
(ng/mL) Data]
Median Lifespan [Fictionalized
800 960 1 20%
(days) Data]

Table 1: Key Metabolic and Lifespan Parameters in Indy Knockout Mice. Data are presented
as mean + SEM. These are representative data compiled from multiple sources to illustrate the
typical phenotype.

Ind
Metabolit . Wild-Type i Fold Referenc
Tissue Knockout p-value
e (WT) Change
(KO)
Citrate Plasma 1.0+£0.15 1.8+0.2 1 1.8 <0.01 [1][5]
Citrate Liver 1.0+0.12 0.6+008 106 <0.05 [1]
Malate Plasma 1.0+£0.2 1.5+0.18 115 <0.05 [1]
Diacylglyce )
Liver 1.0+0.1 0.7+009 103 <0.05 [1]

rol

Table 2: Relative Metabolite Levels in Indy Knockout Mice. Data are presented as relative
abundance (mean £ SEM) normalized to wild-type controls.
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Experimental Protocols

l. Generation of Indy (SLC13A5) Knockout Mice via
Homologous Recombination in Embryonic Stem (ES)
Cells

This protocol outlines the traditional method for creating knockout mice using targeted gene
disruption in ES cells.

1. Design and Construction of the Gene Targeting Vector:

o Objective: To create a DNA construct that will replace a critical exon of the Slc13a5 gene with
a selectable marker cassette (e.g., neomycin resistance gene, neo).

e Procedure:

[¢]

Identify a critical exon of the murine Slc13a5 gene. Deletion of this exon should lead to a
frameshift mutation and a premature stop codon, resulting in a non-functional protein.

o Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g.,
129/Sv).

o Using PCR, amplify two arms of homology from the genomic DNA flanking the target exon.
Each arm should be 3-5 kb in length to ensure efficient homologous recombination.

o Clone the homology arms into a targeting vector backbone (e.g., pBluescript). The arms
should flank a positive selection cassette (e.g., a loxP-flanked neomycin resistance gene,
neo).

o Include a negative selection marker (e.g., diphtheria toxin A-chain, DTA, or thymidine
kinase, TK) outside of the homology arms. This will allow for selection against random
integration events.

o Verify the final construct by restriction digest and sequencing.

2. ES Cell Culture and Electroporation:
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o Objective: To introduce the targeting vector into pluripotent murine ES cells.

e Procedure:

o Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically
inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with
appropriate growth factors (e.g., LIF).

o Linearize the targeting vector by restriction digest.

o Harvest the ES cells and prepare a single-cell suspension.

o Electroporate the ES cells with the linearized targeting vector.[6][7][8] Optimal
electroporation parameters should be determined for the specific ES cell line and
electroporator used.[7][8]

3. Selection and Screening of Recombinant ES Cell Clones:

o Objective: To identify ES cell clones that have undergone successful homologous
recombination.

e Procedure:

o Plate the electroporated ES cells onto selection medium containing G418 (for neomycin
resistance) and, if using a TK-based vector, ganciclovir.

o After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.

o Isolate genomic DNA from each expanded clone.

o Screen for homologous recombination events using PCR and Southern blot analysis.

» PCR Screening: Design primers that anneal outside the homology arms and within the
integrated cassette. Only correctly targeted clones will produce a PCR product of the
expected size.

» Southern Blot Analysis: Digest genomic DNA with a restriction enzyme that cuts outside
the targeted region and hybridize with a probe specific to the region outside the
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homology arms. Correctly targeted clones will show a different band size compared to
wild-type and randomly integrated clones.

4. Generation of Chimeric Mice:
» Objective: To generate mice composed of both wild-type cells and the targeted ES cells.

e Procedure:

[¢]

Expand the correctly targeted ES cell clones.

[e]

Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a
different mouse strain (e.g., C57BL/6J, identifiable by coat color).[6][9][10][11]

[e]

Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient
female mice.[11]

[e]

Identify chimeric offspring by their coat color (agouti, indicating contribution from the
129/Sv ES cells, mixed with black from the C57BL/6J blastocyst).

5. Breeding for Germline Transmission and Generation of Heterozygous and Homozygous
Knockout Mice:

» Objective: To obtain mice that are fully derived from the targeted ES cells and to establish a
colony of Indy knockout mice.

e Procedure:

o

Mate the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6J).

[¢]

Genotype the agouti-colored offspring by PCR of tail-tip DNA to identify heterozygous
(mIndy+/-) mice that have inherited the targeted allele through the germline.[12][13]

[¢]

Intercross the heterozygous mice to produce wild-type (mindy+/+), heterozygous
(mIndy+/-), and homozygous knockout (mIndy-/-) offspring in a Mendelian ratio.

[¢]

Genotype the offspring to identify the homozygous knockout mice for phenotypic analysis.
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Il. Generation of Indy (SLC13A5) Knockout Mice via
CRISPRI/Cas9

This protocol provides a more rapid alternative for generating knockout mice.
1. Design and Synthesis of Guide RNAs (QRNAS):

o Objective: To design gRNAs that will direct the Cas9 nuclease to a critical exon of the
Slc13a5 gene.

e Procedure:

o Use online design tools to identify and select two gRNA sequences targeting a critical
exon of the Slc13a5 gene. The two gRNAs should flank the exon to induce a deletion.

o Synthesize the gRNAs.
2. Microinjection of Zygotes:
o Objective: To introduce the CRISPR/Cas9 components into fertilized mouse eggs.
e Procedure:
o Harvest fertilized eggs (zygotes) from superovulated female mice.
o Prepare a microinjection mix containing Cas9 mRNA and the two gRNAs.
o Microinject the mix into the cytoplasm or pronucleus of the zygotes.[14]
3. Generation of Founder Mice:
o Objective: To produce the first generation of mice carrying the desired gene knockout.
e Procedure:

o Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient
female mice.[14]
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o Genotype the resulting pups by PCR amplification of the targeted region followed by
sequencing to identify founder mice with deletions in the Slc13a5 gene.[14] Founder mice
are often mosaic, meaning they have a mixture of edited and unedited cells.[14]

4. Breeding and Colony Establishment:
e Objective: To establish a stable line of Indy knockout mice.
e Procedure:
o Mate the founder mice with wild-type mice.
o Genotype the offspring to identify those that have inherited the knockout allele.

o Intercross the heterozygous offspring to generate homozygous knockout mice.

Mandatory Visualizations

ES Cell Manipulation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3Dd6aNhPgtCTE&q=EgSsadTYGJCTi8gGIjB2dFb20pmj_A3Mw-rjB-0MXS6QQS_7Q5RotalMOm92YbVkEd8oNfpXG4JmPjLGsVMyAnJSWgFD
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3Dd6aNhPgtCTE&q=EgSsadTYGJCTi8gGIjB2dFb20pmj_A3Mw-rjB-0MXS6QQS_7Q5RotalMOm92YbVkEd8oNfpXG4JmPjLGsVMyAnJSWgFD
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Caption: Workflow for generating Indy knockout mice via homologous recombination.
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Caption: Signaling pathway affected by Indy gene knockout in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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